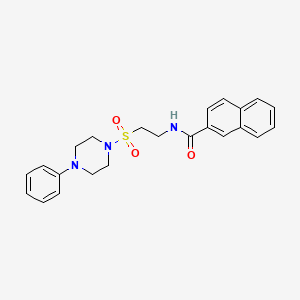
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide, commonly known as PEPN, is a chemical compound that has been extensively studied for its potential therapeutic applications. PEPN belongs to the class of sulfonamide compounds, which are known to exhibit a wide range of biological activities.
科学的研究の応用
Anticancer Potential
Research into N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide derivatives has shown promising anticancer activity. The synthesis and biological evaluation of phenylaminosulfanyl-1,4-naphthoquinone derivatives, which share structural similarities with N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide, have demonstrated potent cytotoxic activity against various human cancer cell lines. Some compounds exhibited remarkable cytotoxicity with minimal toxicity towards normal cells, indicating their potential as anticancer agents. The mechanism of action for these compounds involves inducing apoptosis and cell cycle arrest, highlighting the therapeutic potential of such chemical structures in cancer treatment (Ravichandiran et al., 2019).
Catalyst Development
Another area of research has focused on the synthesis of novel compounds and catalysts using structural frameworks similar to N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide. For instance, magnetic nanocatalysts have been developed for the synthesis of benzothiazolylamino phenylmethyl-2-naphthols, showcasing the versatility of these structures in facilitating organic transformations. These catalysts, characterized by their high efficiency and reusability, open new avenues for eco-friendly and cost-effective chemical synthesis (Pourghasemi Lati et al., 2018).
Ligand Design for Serotonin Receptors
Compounds structurally related to N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide have been investigated for their potential as ligands for serotonin receptors. Arylpiperazine derivatives, in particular, have been identified as high-affinity ligands for the 5-HT1A serotonin receptor. These studies provide insight into the molecular design of therapeutic agents targeting serotonin receptors, which play a crucial role in various neurological and psychiatric disorders (Glennon et al., 1988).
Chemical Sensing and Analysis
Research has also explored the use of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide derivatives in chemical sensing and analysis. For example, derivatives have been synthesized for analytical derivatization in liquid chromatography, enhancing the detection sensitivity for certain analytes. This application underscores the potential of such compounds in improving analytical methodologies for pharmaceuticals and other chemical substances (Wu et al., 1997).
作用機序
Target of Action
Similar compounds have been found to interact with neuronal voltage-sensitive sodium channels and NAD(P)H:quinone oxidoreductase (NQO1) .
Mode of Action
Related compounds have shown to bind moderately to neuronal voltage-sensitive sodium channels , which could potentially alter the electrical activity of the neurons.
Biochemical Pathways
It’s worth noting that similar compounds have shown anticonvulsant activity , suggesting that they may influence pathways related to neuronal excitability.
Result of Action
Related compounds have shown anticonvulsant activity , suggesting that they may have a role in modulating neuronal activity.
特性
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c27-23(21-11-10-19-6-4-5-7-20(19)18-21)24-12-17-30(28,29)26-15-13-25(14-16-26)22-8-2-1-3-9-22/h1-11,18H,12-17H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHKXYINUNDMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2559165.png)
![4-[6-(Trifluoromethoxy)-3,4-dihydro-2H-quinoline-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2559166.png)
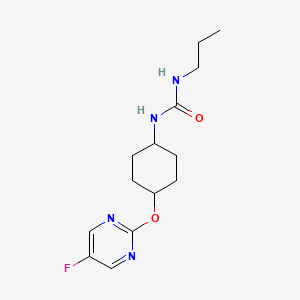
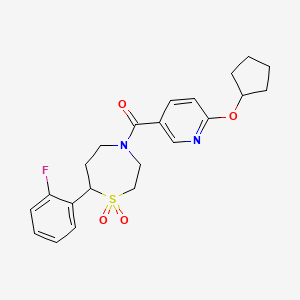
![N'-(5H-chromeno[4,3-d]pyrimidin-2-yl)-N-[(4-fluorophenyl)methoxy]methanimidamide](/img/structure/B2559172.png)
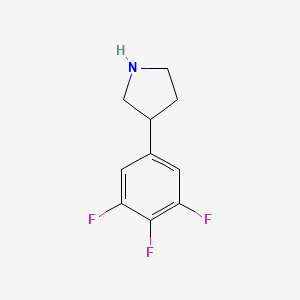
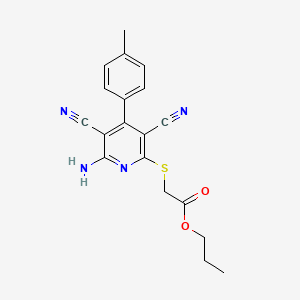
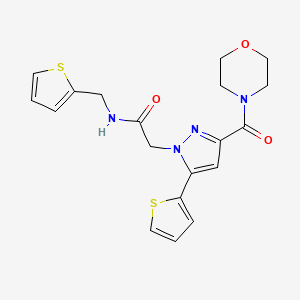



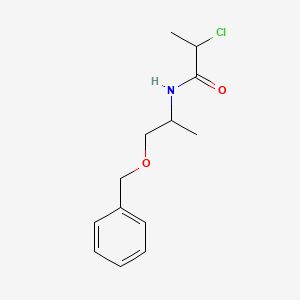
![5-amino-N-(4-methylphenyl)-1-[2-oxo-2-(phenylamino)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2559184.png)
